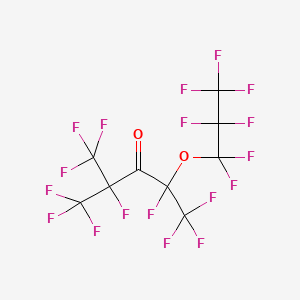
1,1,1,2,4,5,5,5-Octafluoro-2-(Heptafluoropropoxy)-4-(Trifluoromethyl)-3-Pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,1,2,4,5,5,5-Octafluoro-2-(Heptafluoropropoxy)-4-(Trifluoromethyl)-3-Pentanone is a useful research compound. Its molecular formula is C9F18O2 and its molecular weight is 482.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,1,1,2,4,5,5,5-Octafluoro-2-(Heptafluoropropoxy)-4-(Trifluoromethyl)-3-Pentanone is a perfluorinated compound (PFC) that belongs to the class of poly- and perfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including high thermal stability and resistance to degradation. This article explores the biological activity of this specific compound, focusing on its toxicity, environmental impact, and potential health effects.
Structure and Composition
- Molecular Formula : C8H4F13O
- Molecular Weight : 332.09 g/mol
- CAS Number : 112758161
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility in Water | Low |
Toxicological Profile
Research indicates that PFAS compounds can exhibit various toxicological effects. The specific biological activity of this compound remains largely underexplored; however, general trends observed in PFAS research can be extrapolated:
- Endocrine Disruption : Many PFAS are known to interfere with hormone function. Studies have suggested that exposure to certain PFAS can lead to altered thyroid hormone levels and reproductive health issues in both animals and humans .
- Immune System Effects : Epidemiological studies have linked PFAS exposure to reduced immune response and increased susceptibility to infections .
- Carcinogenic Potential : Some PFAS have been associated with increased risks of certain cancers. While direct evidence for this specific compound is lacking, the structural similarities to other known carcinogenic PFAS warrant caution .
Environmental Impact
PFAS compounds are persistent in the environment due to their strong carbon-fluorine bonds. This persistence leads to bioaccumulation in wildlife and humans. The compound's mobility in water systems poses risks for contamination of drinking water supplies and ecosystems.
Case Studies
- Water Contamination Events : Regions with high industrial use of PFAS have reported significant contamination of groundwater sources. For instance, studies in the United States have shown elevated levels of PFAS in drinking water supplies near manufacturing sites .
- Bioaccumulation Studies : Research has demonstrated that PFAS can accumulate in fish and other aquatic organisms. This bioaccumulation raises concerns regarding food chain transfer and human exposure through dietary sources .
Regulatory Considerations
Due to their potential health risks and environmental persistence, regulatory bodies worldwide are increasingly scrutinizing PFAS compounds. The European Union has proposed restrictions on certain long-chain PFAS under REACH regulations due to their persistent and bioaccumulative nature .
Properties
CAS No. |
851535-00-7 |
|---|---|
Molecular Formula |
C9F18O2 |
Molecular Weight |
482.07 g/mol |
IUPAC Name |
1,1,1,2,4,5,5,5-octafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-(trifluoromethyl)pentan-3-one |
InChI |
InChI=1S/C9F18O2/c10-2(5(14,15)16,6(17,18)19)1(28)3(11,7(20,21)22)29-9(26,27)4(12,13)8(23,24)25 |
InChI Key |
XFMXXCDEWNANAK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















